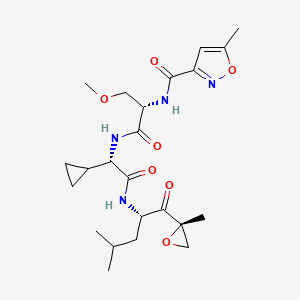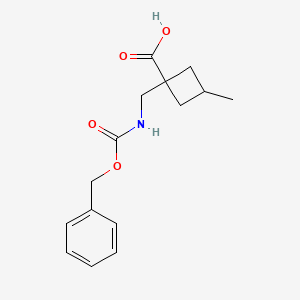![molecular formula C8H15NO2 B13334052 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B13334052.png)
8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2,6-dioxa-9-azaspiro[45]decane is a chemical compound with the molecular formula C8H15NO2 It is characterized by its spiro structure, which includes a nitrogen atom and two oxygen atoms within its ring system
Preparation Methods
The synthesis of 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction typically requires anhydrous magnesium sulfate as a drying agent and involves the separation of aqueous and organic layers . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a precursor for the development of pharmaceuticals and bioactive compounds. Additionally, its unique structure makes it a valuable compound for studying spirocyclic systems and their properties .
Mechanism of Action
The mechanism of action of 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules. These interactions can influence cellular processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane can be compared with other similar compounds, such as 1,4-Dioxa-8-azaspiro[4.5]decane and 7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of a methyl group at the 8-position
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
8-methyl-2,6-dioxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C8H15NO2/c1-7-4-11-8(5-9-7)2-3-10-6-8/h7,9H,2-6H2,1H3 |
InChI Key |
UTLVKPJGFWRXNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(CCOC2)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



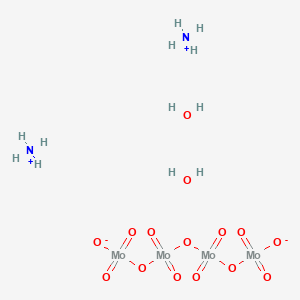
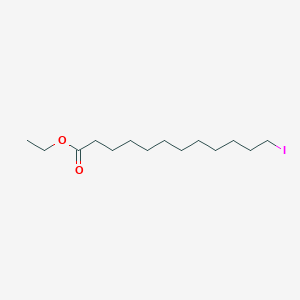
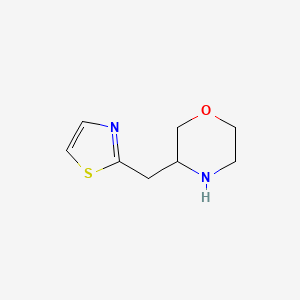
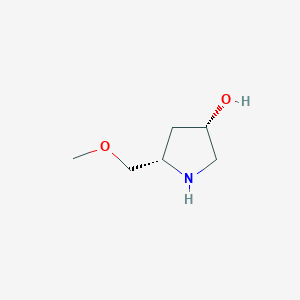


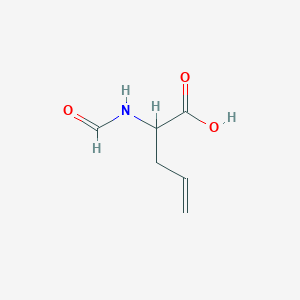

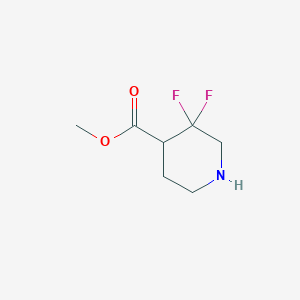
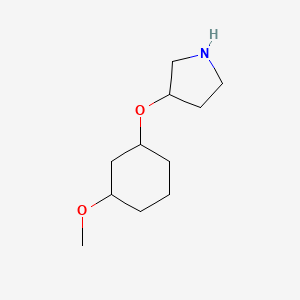
![5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13334046.png)
